molecular formula C11H16O4 B1679280 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 78-19-3

3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane

Cat. No. B1679280
CAS RN: 78-19-3
M. Wt: 212.24 g/mol
InChI Key: OOXMQACSWCZQLX-UHFFFAOYSA-N
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Description

3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) is a bicyclic organic molecule having a central quaternary carbon atom (a spiro atom) with which two alicyclic rings are linked, each comprising five atoms . DVTOSU is a diallyl acetal and the precursor for the isomeric ketene acetal monomer 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU) which is a building block for polyorthoesters .


Synthesis Analysis

The synthesis of DVTOSU is carried out using a general synthesis method for acetals at acid pH (pH 3-5) by reacting an alcohol with an excess of aldehyde . The reaction conditions are adapted to enable the production of DVTOSU in 80% yield after 50 min reaction time at 80 °C reaction temperature and 20% excess aldehyde .


Molecular Structure Analysis

The molecular formula of DVTOSU is C11H16O4 . The structure of DVTOSU is also available as a 2D Mol file .


Chemical Reactions Analysis

DVTOSU is an acetal-type crosslinking agent comonomer and has been used in radical emulsion copolymerization of 2-hydroxyethyl methacrylate . It has also been used as a cross-linking agent in the synthesis of acid-degradable core-crosslinked micelles .


Physical And Chemical Properties Analysis

DVTOSU has a molar mass of 212.24 g/mol . It appears as a crystalline solid with a melting point of 43–46 °C .

Scientific Research Applications

Emulsion Polymerization and Biomaterials

3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane has been utilized in emulsion polymerization processes. A study by Nita, Chiriac, and Nistor (2011) focused on the radical emulsion copolymerization of this compound with 2-hydroxyethyl methacrylate. The presence of this compound significantly influenced the conversion rate, polymerization rate, and the physical characteristics of the resultant particles. The copolymer formed is recommended as a biomaterial due to its composition, and its potential for drug delivery system applications was noted, particularly due to its degradability in acidic mediums (Nita, L., Chiriac, A., & Nistor, M., 2011).

Structural Elucidation Using NMR and X-ray Diffraction

Structural elucidation of derivatives of this compound has been achieved through NMR and X-ray diffraction techniques. Sun et al. (2010) successfully used high-resolution NMR techniques to elucidate the structures of 3,9-diaryl derivatives of this compound. They achieved complete and accurate assignment of spectral data, providing insight into the stereochemical arrangement of atoms in the compound (Sun, X.-Q., Yu, S., Li, Z., & Yang, Y., 2010).

Drug Delivery Applications

The compound has been used in the synthesis of indomethacin-loaded polymer nanocarriers. Nita et al. (2012) developed copolymers of poly(2-hydroxyethyl methacrylate-co-3,9-divinyl-2,4,8,10-tetraoxaspiro [5.5]-undecane) for this purpose. These copolymers were evaluated as matrices for drug loading and showed potential for controlled drug delivery, as evidenced by in vitro and in vivo studies (Nita, L., Chiriac, A., Nistor, M., & Tarțău, L., 2012).

Applications in Chiral Separation and Pharmaceuticals

Liang et al. (2008) explored the potential applications of chiral spirocyclic compounds in the pharmaceutical industry. They synthesized several derivatives of 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]-undecane and other related compounds. Their research highlights the significance of these compounds in synthesizing active pharmaceutical ingredients and their use as catalysts or surface modifiers in pharmaceutical applications (Liang, Y.-L., Guo, J.-J., Liu, X., Wei, R.-B., 2008).

Electrochemical Applications

In the field of electrochemistry, this compound has been investigated as an electrolyte additive to enhance the performance of lithium-ion cells. Qin et al. (2010) found that adding this compound to electrolytes significantly improved the capacity retention of mesocarbon microbead/LiNi1/3Co1/3Mn1/3O2 cells, especially at high temperatures. This improvement was attributed to the formation of a stable passivation film on the carbonelectrode surface due to the reduction of the compound, thereby enhancing cell life and efficiency (Qin, Y., Chen, Z., Lu, W., & Amine, K., 2010).

Multilayered Gel Systems and Drug Delivery

Chiriac et al. (2013) researched the development of multilayered gel systems based on poly(N,N-dimethyl-acrylamide-co-3,9-divinyl-2,4,8,10-tetraoxaspiro (5.5) undecane). This complex supra-structure was tested as a matrix for embedding Norfloxacin, an antibiotic. The in vivo tests suggested that these biomaterials may be suitable for use as a local drug delivery system, showing good biocompatibility and potential for clinical applications (Chiriac, A., Nita, L., Nistor, M., & Tarțău, L., 2013).

Patterning Copolymer Bioconjugates for Controlled Drug Release

The compound has also been used in the formation of polymeric networks for bioconjugation and drug delivery. Nita et al. (2015) prepared new polymeric compounds based on maleic anhydride and 3,9-divinyl-2,4,8,10-tetraoxaspiro (5.5) undecane for use as drug carrier systems. These studies demonstrate the capability of these structures to perform controlled drug delivery, highlighting the versatility of these polymeric systems in biomedical applications (Nita, L., Chiriac, A., Mititelu-Tarțău, L., Stoleru, E., Doroftei, F., Diaconu, A., 2015).

Synthesis of Copolymers for Pharmaceutical Delivery Systems

Diaconu et al. (2015) described the synthesis of a set of copolymers using itaconic anhydride with different molar ratios of 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5] undecane. These copolymers exhibit characteristics such as biodegradability, biocompatibility, gel formation capacity, and sensitivity to acid pH. Their study underscores the potential of these polymeric systems for pharmaceutical delivery systems or as supports for bioactive compounds (Diaconu, A., Chiriac, A., Nita, L., Tudorachi, N., Neamţu, I., Vasile, C., Pinteala, M., 2015).

Mechanism of Action

Target of Action

3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) is a bicyclic organic molecule . It is a diallyl acetal and the precursor for the isomeric ketene acetal monomer 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU), which is a building block for polyorthoesters . Therefore, its primary targets are the molecules and structures involved in the formation of these polyorthoesters.

Mode of Action

The mode of action of DVTOSU involves its role as an acetal-type crosslinking agent comonomer . It participates in the radical emulsion copolymerization of 2-hydroxyethyl methacrylate . This process involves the formation of covalent bonds between polymer chains, resulting in a three-dimensional network of connected polymers.

Biochemical Pathways

The biochemical pathways affected by DVTOSU primarily involve the synthesis of polyorthoesters . These polymers have numerous applications, particularly in the field of biomedicine, where they can be used for drug delivery .

Result of Action

The result of DVTOSU’s action is the formation of polyorthoesters . These polymers can be used in various applications, including the creation of acid-degradable core-crosslinked micelles . These micelles can be used for drug delivery, enabling the controlled release of therapeutic agents .

Action Environment

The action of DVTOSU can be influenced by various environmental factors. For instance, the synthesis of DVTOSU requires specific conditions, including a certain pH and temperature . Additionally, DVTOSU is relatively unstable and can spontaneously isomerize during storage . Therefore, the storage and handling conditions can significantly impact the efficacy and stability of DVTOSU.

Safety and Hazards

The acute toxicity investigation, realized in vivo for the copolymer and the derivatives, allows the inclusion of the compounds into the group of moderately toxic accordingly to Hodge and Sterner toxicity scale owing to the lethal dose 50 determined values .

Future Directions

DVTOSU has been used in the preparation of new polymeric compounds based on maleic anhydride and 3,9-divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane copolymer (PMAU) patterned as a network for bioconjugation and tested as drug carrier systems . This suggests potential future directions in the field of drug delivery systems.

properties

IUPAC Name

3,9-bis(ethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16O4/c1-3-9-12-5-11(6-13-9)7-14-10(4-2)15-8-11/h3-4,9-10H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXMQACSWCZQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1OCC2(CO1)COC(OC2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20871552
Record name 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
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Molecular Weight

212.24 g/mol
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CAS RN

78-19-3
Record name 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
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Record name 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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